2,5-Acridinediamine
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Overview
Description
2,5-Acridinediamine is an organic compound belonging to the acridine family. Acridines are known for their planar, tricyclic structures, which allow them to intercalate with DNA. This property makes them useful in various scientific and industrial applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Acridinediamine typically involves the nitration of acridine followed by reduction. The nitration process introduces nitro groups at specific positions on the acridine ring, which are then reduced to amine groups. Common reagents used in these steps include nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same nitration and reduction steps but on a larger scale, with careful control of reaction conditions to optimize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,5-Acridinediamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine groups into nitro groups or other oxidized forms.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Various reduced forms of the compound.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,5-Acridinediamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Acts as a DNA intercalating agent, useful in studying DNA-protein interactions and DNA replication.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to intercalate with DNA and disrupt cellular processes.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The primary mechanism by which 2,5-Acridinediamine exerts its effects is through DNA intercalation. This process involves the insertion of the planar acridine ring between DNA base pairs, disrupting the normal structure and function of the DNA. This can lead to errors in DNA replication and transcription, ultimately inhibiting cell growth and proliferation .
Comparison with Similar Compounds
3,6-Acridinediamine: Another member of the acridine family with similar DNA intercalating properties.
Proflavine: Known for its antiseptic properties and also acts by intercalating with DNA.
Acridine Orange: A fluorescent dye used in various biological applications, also intercalates with DNA
Uniqueness of 2,5-Acridinediamine: What sets this compound apart from its counterparts is its specific substitution pattern, which can influence its binding affinity and specificity for different DNA sequences. This makes it a valuable tool in targeted research applications .
Properties
CAS No. |
64414-76-2 |
---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
acridine-2,5-diamine |
InChI |
InChI=1S/C13H11N3/c14-10-4-5-12-9(7-10)6-8-2-1-3-11(15)13(8)16-12/h1-7H,14-15H2 |
InChI Key |
OBPFLVBMCMRKFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C=CC(=C3)N)N=C2C(=C1)N |
Origin of Product |
United States |
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